2-Bromo-6-(cyclohexyloxy)pyridine
Description
2-Bromo-6-(cyclohexyloxy)pyridine is a brominated pyridine derivative featuring a cyclohexyl ether substituent at the 6-position. These analogs are pivotal in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where bromine acts as a leaving group .
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-bromo-6-cyclohexyloxypyridine |
InChI |
InChI=1S/C11H14BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 |
InChI Key |
ZSQBTTSZHOFWNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine
- Structure : Bromine at C2, trifluoromethyl (-CF₃) at C6.
- Properties : Molecular formula C₆H₃BrF₃N (MW: 225.99), melting point 49–50°C, ≥99% purity .
- Applications : High electron-withdrawing -CF₃ group enhances reactivity in nucleophilic substitutions. Used in fluorinated drug intermediates and agrochemicals.
2-Bromo-6-methoxypyridine
- Structure : Methoxy (-OCH₃) at C6.
- Properties : CAS 40473-07-2; methoxy group is electron-donating, reducing electrophilicity compared to -CF₃ analogs.
- Applications : Intermediate in ligand synthesis for catalysis. Reactivity modulated by -OCH₃’s ortho-directing effects .
- Safety : GHS-compliant protocols; avoid inhalation and skin contact .
2-Bromo-6-(bromomethyl)pyridine
- Structure : Bromomethyl (-CH₂Br) at C6.
- Properties : CAS 83004-10-8; dual bromine sites enable bifunctional reactivity (e.g., alkylation and cross-coupling).
- Applications : Key intermediate in polymer chemistry and bioactive molecule synthesis.
- Market : Global production peaked in 2020–2025, driven by demand for halogenated intermediates .
- Safety : Severe hazards due to dual bromine; requires respiratory protection and encapsulated suits .
3-Amino-2-bromo-6-methoxypyridine
- Structure: Amino (-NH₂) at C3, methoxy at C6.
- Properties : Enhanced solubility in polar solvents due to -NH₂.
- Applications: Building block for antimalarial and antiviral agents. Amino group facilitates further functionalization .
2-Bromo-6-(difluoromethoxy)pyridine
2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine
- Structure : Bromopyridinyl ether at C6.
- Properties : CAS 1065484-65-2; discontinued due to synthetic complexity.
- Applications: Potential in dimeric ligand systems for metal-organic frameworks (MOFs) .
Data Tables
Table 1: Structural and Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituent |
|---|---|---|---|---|---|
| 2-Bromo-6-(trifluoromethyl)pyridine | 189278-27-1 | C₆H₃BrF₃N | 225.99 | 49–50 | -CF₃ |
| 2-Bromo-6-methoxypyridine | 40473-07-2 | C₆H₆BrNO | 202.03 | Not reported | -OCH₃ |
| 2-Bromo-6-(bromomethyl)pyridine | 83004-10-8 | C₆H₅Br₂N | 274.92 | Not reported | -CH₂Br |
| 2-Bromo-6-(difluoromethoxy)pyridine | 135795-46-9 | C₆H₄BrF₂NO | 223.00 | Not reported | -OCF₂H |
Research Findings
- Reactivity Trends : Electron-withdrawing groups (e.g., -CF₃, -Br) enhance electrophilicity at C2, facilitating cross-coupling reactions. Ether substituents (-OCH₃, -OCyclohexyl) moderate reactivity but improve solubility .
- Synthetic Utility : 2-Bromo-6-(difluoromethoxy)pyridine was critical in synthesizing morpholine derivatives for kinase inhibitors, demonstrating the role of fluorinated ethers in drug design .
- Safety Considerations: Bromomethyl and dibromo derivatives require stringent safety protocols due to acute toxicity risks, whereas methoxy and amino analogs pose milder hazards .
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